molecular formula C19H18F3N5O2 B2662959 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1002932-32-2

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide

Katalognummer B2662959
CAS-Nummer: 1002932-32-2
Molekulargewicht: 405.381
InChI-Schlüssel: QJYIRZMYMJFGEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is listed in several chemical catalogs123, but no specific description or application is provided. It’s intended for research use only, not for human or veterinary use23.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular formula of the compound is C20H17F6N5O23. However, the detailed molecular structure is not provided in the sources.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

The molecular weight of the compound is 473.3793. No further physical or chemical properties are provided.


Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

The synthesis of derivatives related to N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide involves various chemical reactions and methodologies to explore its comprehensive biological activities. Techniques such as high-temperature glycosylation, cyclocondensation under microwave irradiation, and reactions with isothiocyanates are employed to obtain novel compounds with potential bioactivities. For instance, Petrie et al. (1985) described the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and evaluated their antiviral and antitumor activities, highlighting the versatile chemical manipulations possible with pyrazolo[3,4-d]pyrimidine structures (Petrie et al., 1985).

Biological Activity and Therapeutic Potential

The synthesized derivatives of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide have been evaluated for various biological activities, including anticancer, antimicrobial, and antiviral effects. For example, Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles showing significant antiavian influenza virus activity, demonstrating the potential of these compounds in addressing viral infections (Hebishy et al., 2020). Additionally, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, indicating their potential in cancer therapy and inflammation regulation (Rahmouni et al., 2016).

Antimicrobial and Insecticidal Applications

The antimicrobial and insecticidal potentials of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide derivatives have also been explored. Deohate and Palaspagar (2020) described the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential, showcasing the wide-ranging applicability of these compounds in pest control and infection management (Deohate & Palaspagar, 2020).

Safety And Hazards

The compound is not intended for human or veterinary use23, suggesting that it may pose safety risks if improperly handled. However, specific safety and hazard information is not provided.


Zukünftige Richtungen

No information on the future directions or potential applications of this compound was found.


Eigenschaften

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c1-3-5-14-10-16(28)25-18(23-14)27-15(8-11(2)26-27)24-17(29)12-6-4-7-13(9-12)19(20,21)22/h4,6-10H,3,5H2,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYIRZMYMJFGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.